Propanoic acid, 3-fluoro-2-hydroxy-, (R)-

Catalog No.
S12573737
CAS No.
3130-92-5
M.F
C3H5FO3
M. Wt
108.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanoic acid, 3-fluoro-2-hydroxy-, (R)-

CAS Number

3130-92-5

Product Name

Propanoic acid, 3-fluoro-2-hydroxy-, (R)-

IUPAC Name

(2R)-3-fluoro-2-hydroxypropanoic acid

Molecular Formula

C3H5FO3

Molecular Weight

108.07 g/mol

InChI

InChI=1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1

InChI Key

UYIAUFVPRSSBGY-REOHCLBHSA-N

Canonical SMILES

C(C(C(=O)O)O)F

Isomeric SMILES

C([C@@H](C(=O)O)O)F

Propanoic acid, 3-fluoro-2-hydroxy-, (R)- is a chiral compound that belongs to the class of hydroxy propanoic acids. Its chemical structure includes a propanoic acid backbone with a hydroxyl group at the second carbon and a fluorine atom at the third carbon. The presence of these functional groups imparts unique properties to the molecule, making it of interest in various fields such as pharmaceuticals and organic synthesis. The (R)-enantiomer is particularly significant due to its potential biological activity and applications in medicinal chemistry.

The chemical reactivity of propanoic acid, 3-fluoro-2-hydroxy-, (R)- can be attributed to its functional groups. Key reactions include:

  • Esterification: The hydroxyl group can react with alcohols in the presence of acid catalysts to form esters.
  • Acid-Base Reactions: As a carboxylic acid, it can donate protons in basic conditions, forming carboxylate salts.
  • Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it can be replaced by nucleophiles under certain conditions.

Research indicates that propanoic acid derivatives, including 3-fluoro-2-hydroxy propanoic acids, exhibit various biological activities. These compounds have been studied for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics due to their ability to inhibit cyclooxygenase enzymes. Additionally, they may possess antimicrobial properties and have been explored for use in treating conditions like pain and inflammation .

Several methods have been developed for synthesizing propanoic acid, 3-fluoro-2-hydroxy-, (R)-. Common approaches include:

  • Kinetic Resolution: This method involves the separation of enantiomers from a racemic mixture through selective reactions that favor one enantiomer over the other .
  • Chiral Catalysis: Utilizing chiral catalysts allows for the direct synthesis of optically pure compounds from achiral precursors .
  • Fluorination Reactions: Specific reactions introduce the fluorine atom at the desired position on the propanoic acid backbone, often employing reagents like fluorinating agents or transition metal catalysts .

Propanoic acid, 3-fluoro-2-hydroxy-, (R)- has several applications:

  • Pharmaceuticals: Its derivatives are investigated for use as anti-inflammatory agents and pain relievers.
  • Chemical Intermediates: It serves as a building block in organic synthesis for producing more complex molecules.
  • Agricultural Chemicals: Some derivatives may find utility in agrochemicals due to their biological activity .

Studies on interaction profiles indicate that propanoic acid, 3-fluoro-2-hydroxy-, (R)- interacts with various biological targets, including enzymes involved in inflammatory pathways. The compound's ability to inhibit cyclooxygenase enzymes suggests potential interactions with other signaling pathways related to pain and inflammation . Further studies are needed to elucidate its full pharmacological profile and potential side effects.

Propanoic acid, 3-fluoro-2-hydroxy-, (R-) can be compared with several similar compounds:

Compound NameStructure CharacteristicsUnique Features
2-Hydroxypropanoic AcidHydroxyl group at C2Naturally occurring; found in lactic acid
3-Fluoropropanoic AcidFluorine at C3 without hydroxyl groupPotentially more lipophilic than its hydroxy counterpart
IbuprofenAryl group with a propanoic acid structureWell-known NSAID; widely used for pain relief
2-Amino-3-fluoropropanoic AcidAmino group additionExplored as a tracer in PET imaging

Uniqueness

The presence of both a hydroxyl and a fluorine group distinguishes propanoic acid, 3-fluoro-2-hydroxy-, (R-) from other similar compounds. This unique combination may enhance its biological activity and selectivity towards specific targets compared to other hydroxy or fluoro compounds.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

108.02227218 g/mol

Monoisotopic Mass

108.02227218 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-09-2024

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